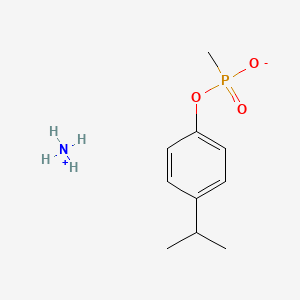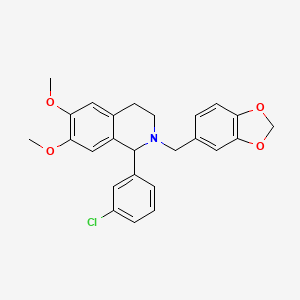
4-isopropylphenyl hydrogen methylphosphonate ammoniate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropylphenyl hydrogen methylphosphonate ammoniate, also known as IMPA, is a chemical compound used in scientific research for various purposes. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is primarily through its interaction with enzymes. 4-isopropylphenyl hydrogen methylphosphonate ammoniate can bind to certain enzymes and prevent them from functioning properly, leading to a disruption in biochemical reactions. This mechanism of action is crucial in the study of enzyme inhibition and the development of new drugs that can target specific enzymes.
Biochemical and Physiological Effects
4-isopropylphenyl hydrogen methylphosphonate ammoniate has been shown to have various biochemical and physiological effects in scientific research. One of the primary effects of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is its ability to inhibit certain enzymes, leading to a disruption in biochemical reactions. This effect is crucial in the study of enzyme inhibition and the development of new drugs that can target specific enzymes.
4-isopropylphenyl hydrogen methylphosphonate ammoniate has also been shown to have an effect on the nervous system. As a simulant for nerve agents, 4-isopropylphenyl hydrogen methylphosphonate ammoniate can cause similar effects on the nervous system as nerve agents, leading to paralysis and death in high doses. This effect is crucial in the study of nerve agents and the development of treatments for nerve agent exposure.
実験室実験の利点と制限
4-isopropylphenyl hydrogen methylphosphonate ammoniate has several advantages for lab experiments. One of the primary advantages is its ability to act as a simulant for nerve agents, allowing researchers to study the effects of nerve agents on the nervous system without using actual nerve agents. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is also a useful inhibitor for certain enzymes, allowing researchers to study the role of these enzymes in various biochemical reactions.
However, there are also limitations to using 4-isopropylphenyl hydrogen methylphosphonate ammoniate in lab experiments. One limitation is that it is a toxic compound and must be handled with care. Another limitation is that it is a simulant for nerve agents and may not accurately represent the effects of actual nerve agents on the nervous system.
将来の方向性
There are several future directions for research on 4-isopropylphenyl hydrogen methylphosphonate ammoniate. One direction is the development of new drugs that can target specific enzymes and improve the treatment of various diseases. Another direction is the study of nerve agents and the development of new treatments for nerve agent exposure. Finally, there is a need for further research on the toxicity of 4-isopropylphenyl hydrogen methylphosphonate ammoniate and its potential effects on human health.
Conclusion
In conclusion, 4-isopropylphenyl hydrogen methylphosphonate ammoniate is a chemical compound used in scientific research for various purposes. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 4-isopropylphenyl hydrogen methylphosphonate ammoniate has several applications in scientific research, including the study of nerve agents and enzyme inhibition. While there are limitations to using 4-isopropylphenyl hydrogen methylphosphonate ammoniate in lab experiments, there are also many future directions for research on this compound.
合成法
4-isopropylphenyl hydrogen methylphosphonate ammoniate is synthesized through a specific method that involves the reaction of 4-isopropylphenyl magnesium bromide with methylphosphonic dichloride. This reaction results in the formation of 4-isopropylphenyl methylphosphonic acid, which is then reacted with ammonium hydroxide to form 4-isopropylphenyl hydrogen methylphosphonate ammoniate. The synthesis method of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is crucial to ensure the purity and quality of the compound for scientific research.
科学的研究の応用
4-isopropylphenyl hydrogen methylphosphonate ammoniate is widely used in scientific research for various purposes. One of the primary applications of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is in the study of nerve agents. Nerve agents are chemical compounds that can cause severe damage to the nervous system, leading to paralysis and death. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is used as a simulant for nerve agents, allowing researchers to study the effects of nerve agents on the nervous system without using actual nerve agents.
4-isopropylphenyl hydrogen methylphosphonate ammoniate is also used in the study of enzyme inhibition. Enzymes are proteins that catalyze biochemical reactions in the body. Enzyme inhibitors are compounds that can bind to enzymes and prevent them from functioning properly. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is used as an inhibitor for certain enzymes, allowing researchers to study the role of these enzymes in various biochemical reactions.
特性
IUPAC Name |
azanium;methyl-(4-propan-2-ylphenoxy)phosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P.H3N/c1-8(2)9-4-6-10(7-5-9)13-14(3,11)12;/h4-8H,1-3H3,(H,11,12);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXUCZECHUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)

![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)